1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride
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Overview
Description
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
1-(2,4-Dichloro-benzyl)-piperazine hydrochloride: Another piperazine derivative with similar applications.
Uniqueness
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and an amine group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;/h1-2,7,11H,3-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLOUNCAFKLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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